

An In-depth Technical Guide to the Isomers of 1,3-Dichloropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-DCP

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Abstract

1,3-Dichloropropene (1,3-DCP) is a chlorinated hydrocarbon of significant industrial and research interest, primarily utilized as a soil fumigant for nematode control. It exists as two geometric isomers, (Z)-1,3-Dichloropropene (cis-isomer) and (E)-1,3-Dichloropropene (trans-isomer), which exhibit distinct physical, chemical, and toxicological properties. This technical guide provides a comprehensive overview of these isomers, detailing their characteristics, synthesis, analytical methodologies, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and environmental degradation pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

1,3-Dichloropropene, with the chemical formula $C_3H_4Cl_2$, is a colorless to straw-colored liquid characterized by a sweet, chloroform-like odor^[1]. Commercially, it is typically available as a mixture of its cis- and trans-isomers^[2]. The differential spatial arrangement of the chlorine atoms across the carbon-carbon double bond gives rise to unique properties for each isomer, influencing their reactivity, biological activity, and environmental fate. Understanding the specific characteristics of each isomer is crucial for applications in organic synthesis, toxicology studies, and environmental risk assessment.

Chemical and Physical Properties

The (Z)- and (E)- isomers of 1,3-dichloropropene, while sharing the same molecular formula and weight, display notable differences in their physical properties. These distinctions are critical for their separation, purification, and behavior in various matrices. A summary of their key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 1,3-Dichloropropene Isomers

Property	(Z)-1,3-Dichloropropene (cis)	(E)-1,3-Dichloropropene (trans)
CAS Number	10061-01-5[3]	10061-02-6[3]
Molecular Formula	C ₃ H ₄ Cl ₂	C ₃ H ₄ Cl ₂
Molecular Weight	110.97 g/mol [1][4]	110.97 g/mol [1][4]
Appearance	Colorless to amber liquid[5]	Clear colorless liquid[4]
Odor	Sweetish, chloroform-like[5]	Chloroform-like[4]
Boiling Point	104 °C[4][6]	112 °C[4][7]
Melting Point	< -50 °C[2]	-50 °C[4]
Density	1.225 g/mL at 25 °C[6]	1.217 g/mL at 20 °C[8]
Vapor Pressure	34.3 mmHg at 25 °C[1]	23.0 mmHg at 25 °C[1]
Water Solubility	2,180 mg/L at 25 °C[1][2]	2,320 mg/L at 25 °C[1][2]
Log K _{ow} (Octanol-Water Partition Coefficient)	2.06[1]	2.03[1]
Refractive Index (n _{20/D})	1.4675[6]	1.4682[4]

Synthesis and Purification Industrial Synthesis

1,3-Dichloropropene is primarily produced as a byproduct during the high-temperature chlorination of propene to synthesize allyl chloride[4]. It can also be synthesized through the

dehydration of 1,3-dichloro-2-propanol or the dehydrochlorination of 1,2,3-trichloropropane[9]. These industrial processes typically yield a mixture of the (Z)- and (E)-isomers.

Isomer Enrichment and Separation

Detailed laboratory-scale protocols for the synthesis of individual isomers are not readily available in peer-reviewed literature. However, industrial patents describe methods for enriching the more nematicidally active cis-isomer from the mixture. One such process involves the selective halogenation of C6 olefin impurities in the still-bottoms from allyl chloride production, followed by fractional distillation to separate the lower-boiling cis-isomer. The trans-isomer can then be isomerized to the cis-form and subsequently separated.

Experimental Protocol: Fractional Distillation for Isomer Separation (General Procedure)

Fractional distillation is the primary method for separating the (Z)- and (E)-isomers of 1,3-dichloropropene, exploiting their difference in boiling points.

- Apparatus: A fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.
- Procedure:
 - The isomeric mixture is placed in the round-bottom flask with boiling chips.
 - The mixture is heated gently. The vapor enriched in the more volatile (Z)-isomer (lower boiling point) will rise through the fractionating column.
 - The temperature at the top of the column is monitored. The temperature should plateau at the boiling point of the (Z)-isomer as it distills over.
 - The distillate, enriched in the (Z)-isomer, is collected in the receiving flask.
 - Once the majority of the (Z)-isomer has been distilled, the temperature will rise towards the boiling point of the (E)-isomer.
 - The receiving flask can be changed to collect the (E)-isomer fraction.

- Note: The efficiency of the separation is dependent on the length and type of the fractionating column.

Chemical Reactivity and Applications

The chemical reactivity of 1,3-dichloropropene is dictated by the presence of the carbon-carbon double bond and the two chlorine atoms. The double bond is susceptible to addition reactions, while the carbon-chlorine bonds are sites for nucleophilic substitution[10]. The allylic chlorine atom is particularly reactive. These reactive sites make 1,3-dichloropropene a versatile intermediate in organic synthesis. Its primary commercial application is as a soil fumigant to control nematodes[4][11].

Mechanism of Action and Toxicology

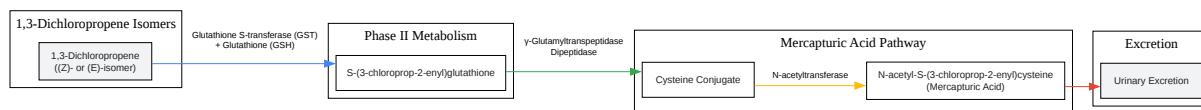
Genotoxicity and Carcinogenicity

1,3-Dichloropropene is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency[12]. Its genotoxicity is a key aspect of its toxicological profile.

Metabolic Activation and Detoxification

The primary metabolic pathway for 1,3-dichloropropene in mammals involves conjugation with glutathione (GSH), a critical step in its detoxification[1]. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further metabolized to a mercapturic acid derivative, which is then excreted in the urine[6].

However, this detoxification pathway can also lead to toxicity. Depletion of cellular glutathione can leave the cell vulnerable to oxidative stress and damage from reactive electrophiles. The cis-isomer conjugates with glutathione at a faster rate than the trans-isomer[1].



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Metabolism of 1,3-Dichloropropene via Glutathione Conjugation.

Toxicological Data

The acute toxicity of 1,3-dichloropropene isomers has been evaluated in various animal models. A summary of key toxicity values is presented in Table 2.

Table 2: Acute Toxicity of 1,3-Dichloropropene Isomers

Toxicity Metric	Species	Route	(Z)-1,3-Dichloropropene (cis)	(E)-1,3-Dichloropropene (trans)
LD ₅₀	Rat	Oral	121 mg/kg[12]	94 mg/kg
LC ₅₀ (4-hour)	Rat	Inhalation	3042-3514 mg/m ³	4880-5403 mg/m ³

Occupational Exposure Limits

To mitigate the health risks associated with 1,3-dichloropropene exposure, several organizations have established occupational exposure limits, as summarized in Table 3.

Table 3: Occupational Exposure Limits for 1,3-Dichloropropene (Isomer Mixture)

Organization	Limit	Value
ACGIH (TLV-TWA)	Threshold Limit Value - Time-Weighted Average	1 ppm
NIOSH (REL-TWA)	Recommended Exposure Limit - Time-Weighted Average	1 ppm (5 mg/m ³)
OSHA (PEL-TWA)	Permissible Exposure Limit - Time-Weighted Average	1 ppm (5 mg/m ³)

Environmental Fate and Degradation

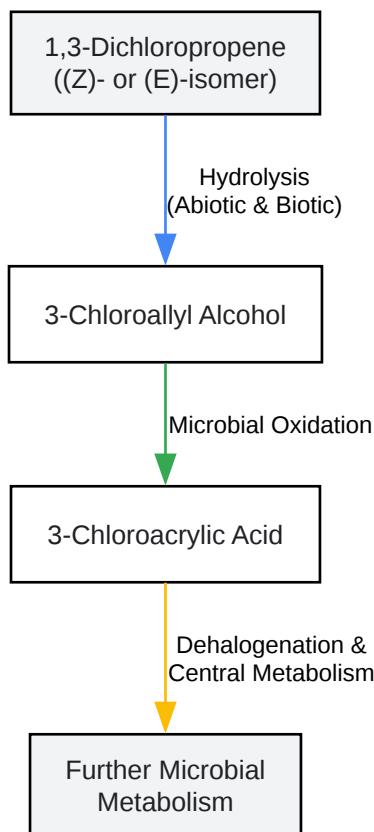
1,3-Dichloropropene is introduced into the environment primarily through its use as a soil fumigant. Its environmental fate is governed by processes such as volatilization, hydrolysis, and microbial degradation.

Hydrolysis

In aqueous environments, 1,3-dichloropropene undergoes hydrolysis to form 3-chloroallyl alcohol. This process is pH-dependent, with higher pH values favoring the reaction.

Microbial Degradation

Soil microorganisms play a significant role in the degradation of 1,3-dichloropropene. The initial hydrolysis product, 3-chloroallyl alcohol, can be further oxidized to 3-chloroacrylic acid, which is then metabolized by soil bacteria.



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Environmental Degradation Pathway of 1,3-Dichloropropene.

Analytical Methodologies

The analysis and quantification of 1,3-dichloropropene isomers in various matrices are crucial for research, environmental monitoring, and regulatory compliance.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis (General Procedure)

GC-MS is a widely used and effective technique for the separation and identification of 1,3-dichloropropene isomers.

- **Sample Preparation:** Samples (e.g., soil, water, biological tissues) are typically extracted with an organic solvent such as hexane or methanol. For water samples, purge and trap techniques are often employed.
- **Instrumentation:** A gas chromatograph coupled with a mass spectrometer.
- **GC Column:** A capillary column with a suitable stationary phase (e.g., DB-VRX, star-poly(ε -caprolactone)) is used to separate the isomers.
- **GC Conditions:**
 - **Injector Temperature:** Typically around 200°C.
 - **Oven Temperature Program:** A temperature gradient is used to achieve optimal separation. For example, starting at a low temperature (e.g., 35-40°C) and ramping up to a higher temperature (e.g., 210-220°C).
 - **Carrier Gas:** Helium is commonly used.
- **MS Conditions:**
 - **Ionization Mode:** Electron Impact (EI) is standard.
 - **Detection Mode:** Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity by monitoring characteristic ions of the isomers.

- Data Analysis: The isomers are identified based on their retention times and mass spectra, and quantified by comparing their peak areas to those of known standards.

Conclusion

The (Z)- and (E)-isomers of 1,3-dichloropropene possess distinct characteristics that have significant implications for their industrial use, biological activity, and environmental impact. This guide has provided a detailed overview of their properties, synthesis, toxicological mechanisms, and analytical methods to serve as a valuable resource for the scientific community. The presented data and pathway diagrams offer a structured framework for understanding these important chlorinated hydrocarbons. Further research into specific molecular targets and signaling pathways could provide deeper insights into their mechanisms of toxicity and inform the development of safer alternatives or remediation strategies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of 1,3-Dichloropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389225#1-3-dichloropropene-isomers-and-their-characteristics]

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